Ethyl 3-amino-6-chloropyridazine-4-carboxylate

描述

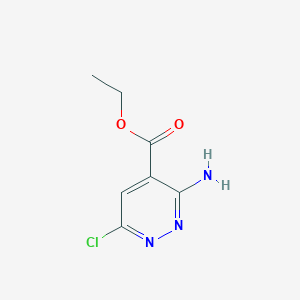

Ethyl 3-amino-6-chloropyridazine-4-carboxylate (CAS 1161847-32-0) is a heterocyclic compound featuring a pyridazine core substituted with an amino group at position 3, a chlorine atom at position 6, and an ethyl ester at position 2. The compound is cataloged in chemical databases and is available for research purposes, though its specific biological activity remains understudied .

属性

IUPAC Name |

ethyl 3-amino-6-chloropyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSXVIOHQUROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161847-32-0 | |

| Record name | ethyl 3-amino-6-chloropyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation via Selective Amination of Ethyl 3,6-dichloropyridazine-4-carboxylate

Overview:

The most direct and commonly reported method involves the nucleophilic substitution of one chlorine atom in ethyl 3,6-dichloropyridazine-4-carboxylate with ammonia, yielding ethyl 3-amino-6-chloropyridazine-4-carboxylate.

- Starting material: Ethyl 3,6-dichloropyridazine-4-carboxylate

- Reagents: Ammonia gas or aqueous ammonia, triethylamine as a base

- Solvent: 1,4-Dioxane

- Conditions: The reaction mixture is sealed in a tube, ammonia is bubbled in for a short time (e.g., 2 minutes), then the mixture is stirred at elevated temperature (~100 °C) for extended periods (up to 48 hours).

- Workup: After cooling, the mixture is concentrated, partitioned between water and ethyl acetate, and the organic layers are combined and concentrated to yield the product as a yellow solid.

- Yield: High yields reported, approximately 99% crude product, often used without further purification.

Reference Reaction Data:

| Parameter | Details |

|---|---|

| Starting material amount | 4.37 g (19.8 mmol) |

| Triethylamine amount | 5.6 mL (40 mmol) |

| Solvent volume | 80 mL 1,4-dioxane |

| Temperature | 100 °C |

| Reaction time | 48 hours |

| Yield | 99% crude |

This method is straightforward and scalable, making it a preferred route in industrial and research settings.

Reaction of 3-amino-6-chloropyridazine with Alkoxides for Derivative Formation

While this method is more commonly applied to prepare 3-amino-6-alkoxy pyridazine derivatives, it provides insight into the reactivity and preparation of 3-amino-6-chloropyridazine intermediates.

- 3-amino-6-chloropyridazine can be reacted in solution with soluble alkali metal alkoxides or aryloxides (e.g., sodium methoxide) to substitute the chlorine at the 6-position with alkoxy groups.

- The reaction is typically conducted at 50–200 °C for 2–100 hours.

- The solvent is often an alcohol corresponding to the alkoxy group desired. For example, methanol for methoxy substitution.

- Purification involves dissolving the crystalline product in organic solvents, treatment with activated charcoal, filtration, and recrystallization from mixtures like petroleum ether and chloroform or diethyl ether.

Though this method is more focused on derivatization, it confirms the stability and reactivity of the 3-amino-6-chloropyridazine core and can be adapted for selective substitutions.

Electrochemical Methods for Functionalization of Amino-Chloropyridazine Derivatives

Recent advances have explored electrochemical cross-coupling methods to functionalize amino-chloropyridazines, including derivatives structurally related to this compound.

- Nickel-catalyzed electrochemical reductive cross-coupling using a sacrificial iron anode and nickel catalyst.

- Reactions are conducted in DMF at room temperature under inert atmosphere.

- This method allows coupling with aryl halides to form 4-amino-6-arylpyrimidines and related compounds.

- Though primarily used for arylation, the preparation of the amino-chloropyridazine starting materials involves mono-amination of 3,6-dichloropyridazine derivatives, similar to the classical amination method.

This method demonstrates the versatility of the amino-chloropyridazine scaffold and may be adapted for further functionalization after preparation of this compound.

Alternative Synthetic Routes and Purification Techniques

Other synthetic approaches involve:

- Use of 3,6-dichloropyridazine as a raw material: Reacting with ammonia or ammonium hydroxide under controlled temperature and pressure to selectively replace one chlorine atom.

- Purification: Involves evaporation concentration, recrystallization, and silica gel column chromatography to achieve high purity.

- Catalytic hydrogenation and chlorination steps: Sometimes employed in multi-step syntheses of pyridazine derivatives but less direct for this compound.

Summary Table of Preparation Methods

Research Findings and Analysis

- The selective amination of ethyl 3,6-dichloropyridazine-4-carboxylate is the most efficient and widely used method, offering high yields and straightforward workup.

- Reaction parameters such as temperature, solvent choice, and base presence (triethylamine) critically influence the substitution selectivity and yield.

- Alkoxide-mediated substitutions demonstrate the chemical versatility of the 3-amino-6-chloropyridazine core but are more relevant for derivative synthesis rather than the target compound itself.

- Electrochemical methods, while innovative, serve more for subsequent functionalization and are less common for the initial preparation of this compound.

- Purification techniques including recrystallization from mixed solvents and activated charcoal treatment are essential for obtaining high-purity products suitable for further applications.

化学反应分析

Types of Reactions

Ethyl 3-amino-6-chloropyridazine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyridazine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

科学研究应用

Ethyl 3-amino-6-chloropyridazine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 3-amino-6-chloropyridazine-4-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyridazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The carboxylate group can also participate in binding interactions, contributing to the compound’s overall activity .

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes structurally related pyridazine derivatives, highlighting substituent variations and their implications:

Pharmacological Potential

- Antimicrobial Activity : Chlorinated pyridazines (e.g., Ethyl 6-chloropyridazine-4-carboxylate) have shown activity against fungal pathogens in ethyl acetate extracts .

- Kinase Inhibition : Trifluoromethyl-substituted derivatives (e.g., Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate) are explored for kinase modulation due to their electron-withdrawing properties .

生物活性

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a heterocyclic compound with significant biological activities, particularly as an antimicrobial and anticancer agent. Its unique molecular structure, characterized by a pyridazine ring with various substituents, facilitates diverse chemical interactions that are crucial for its biological efficacy. The compound's molecular formula is , with a molecular weight of approximately 186.60 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors that regulate cellular signaling pathways involved in cell proliferation and apoptosis . Studies suggest that the compound may inhibit certain kinases, which play a pivotal role in cancer cell growth and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit kinases such as GSK-3β, CDK-2, and CDK-4, which are integral to cell cycle regulation .

- Receptor Modulation : Interaction with receptors that influence apoptosis and cell signaling pathways contributes to its anticancer properties.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 4-amino-6-chloropyridazine-3-carboxylate | Similar pyridazine core but different substitution | Different reactivity patterns |

| 3-Amino-6-chloropyridazine | Lacks ethyl carboxylate group | Simpler structure with fewer functional groups |

| Ethyl 3-aminoimidazo[1,2-b]pyridazine-8-carboxylate | Contains imidazo ring | Distinct biological activities due to imidazole |

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and a broader spectrum of biological activities compared to these related compounds.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

- Anticancer Activity Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. The findings suggested that the compound could be developed into a novel anticancer drug.

- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties against several bacterial strains, revealing significant inhibition zones compared to control groups. This indicates its potential utility in treating bacterial infections.

常见问题

Q. What are the common synthetic routes for Ethyl 3-amino-6-chloropyridazine-4-carboxylate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via condensation reactions involving substituted pyridazine precursors. For example, ethyl aroylacetates can react with halogenated amines under controlled conditions to introduce the chloro and amino groups. Key parameters include temperature (80–100°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios of reactants to minimize side products like hydrolysis intermediates. Catalytic bases such as K₂CO₃ are often employed to deprotonate intermediates and drive the reaction forward .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern on the pyridazine ring and ester group. X-ray crystallography provides unambiguous structural validation, particularly for resolving tautomeric ambiguities in the amino-chloro substituents. High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at ~254 nm) are used to verify purity and molecular weight. For crystalline samples, single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Discrepancies often arise from neglecting conformational flexibility (e.g., ring puckering) or solvent effects in computational models. To address this:

- Refine crystallographic data using SHELXL with anisotropic displacement parameters and twin refinement tools for problematic datasets.

- Compare experimental torsion angles (from WinGX) with density functional theory (DFT)-optimized geometries.

- Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonding) that may influence packing .

Q. What strategies are recommended for conformational analysis of the pyridazine ring, particularly regarding ring puckering?

Apply Cremer-Pople puckering coordinates to quantify out-of-plane deviations. For six-membered pyridazine rings:

- Calculate puckering amplitude (Q) and phase angles (θ, φ) using crystallographic coordinates.

- Compare with literature values for similar heterocycles to identify strain or pseudorotation effects.

- Use ORTEP for Windows to visualize anisotropic displacement ellipsoids and validate thermal motion models .

Q. What are the best practices for refining the crystal structure of this compound using SHELX and WinGX, especially with twinned or low-resolution data?

- For twinned Apply the TWIN/BASF commands in SHELXL to model twin domains, and validate with the R1/Rint ratio.

- For low-resolution data (<1.0 Å): Use restraints for bond lengths/angles and isotropic refinement for non-H atoms.

- In WinGX, leverage the SQUEEZE tool to model disordered solvent molecules and improve electron density maps .

Q. What safety considerations are critical when scaling up synthesis, particularly regarding reactive intermediates?

- Use glovebox techniques for handling hygroscopic or air-sensitive intermediates (e.g., azide precursors).

- Implement in-line quenching systems for exothermic steps (e.g., chlorination).

- Characterize hazardous byproducts (e.g., polychlorinated derivatives) via LC-MS and isolate them using flash chromatography under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。